molecular formula C11H18ClN3O B3106949 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride CAS No. 1609396-00-0

4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride

Cat. No. B3106949
CAS RN: 1609396-00-0
M. Wt: 243.73
InChI Key: XLTLZIFCATZPCU-UHFFFAOYSA-N
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Description

The compound “4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride” is a heterocyclic compound . It contains a piperidine ring which is substituted with a 1,2,4-oxadiazole ring . The oxadiazole ring is further substituted with a cyclopropyl group .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one present in the compound , has been a subject of interest in medicinal chemistry . The general synthetic procedure involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered 1,2,4-oxadiazole ring and a six-membered piperidine ring . The oxadiazole ring contains an oxygen atom and two nitrogen atoms . The cyclopropyl group is attached to the 5-position of the oxadiazole ring .

Scientific Research Applications

Anticancer Applications

Oxadiazoles have shown potential in the field of anticancer research . They have been evaluated for their anticancer activity on various human tumor cell lines . The structure of the oxadiazole and its substituents can influence its anti-tumor activity .

Anti-infective Applications

1,2,4-Oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have potential for structure-activity relationship (SAR) studies, activity potential, and promising targets for mode of action .

Vasodilator Applications

Oxadiazoles have been utilized as vasodilators . Vasodilators are medications that open (dilate) blood vessels, allowing blood to flow more easily.

Anticonvulsant Applications

Oxadiazoles have also been used as anticonvulsants . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.

Antidiabetic Applications

Oxadiazoles have shown potential as antidiabetic agents . Antidiabetic drugs are medicines developed to stabilize and control blood glucose levels amongst people with diabetes.

High-Energy Core Applications

Oxadiazoles have established themselves as potential high-energy cores. Their derivatives have shown favorable oxygen balance and positive heat of formations .

Acetylcholinesterase Inhibitor Applications

A series of 5-phenyl-1,3,4-oxadiazole derivatives were designed, synthesized, and evaluated as acetylcholinesterase inhibitors . These inhibitors are often used in the treatment of Alzheimer’s disease.

Material Science Applications

Oxadiazoles are of considerable importance in different fields such as material science . They can be utilized in the development of high-performance materials due to their unique properties.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the known activities of other 1,2,4-oxadiazole compounds, it could be of interest to investigate whether this compound exhibits similar or other biological activities .

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s possible that this compound may also target similar biological entities.

Mode of Action

The 1,2,4-oxadiazole moiety is known to interact with biological targets, leading to its anti-infective properties

Biochemical Pathways

Given the anti-infective properties of similar 1,2,4-oxadiazole compounds , it’s likely that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition.

Result of Action

Given the anti-infective properties of similar 1,2,4-oxadiazole compounds , it’s likely that this compound may inhibit the growth or activity of infectious agents.

properties

IUPAC Name

5-cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.ClH/c1-2-9(1)11-13-10(14-15-11)7-8-3-5-12-6-4-8;/h8-9,12H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTLZIFCATZPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)CC3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride

CAS RN

1609396-00-0
Record name Piperidine, 4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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